1-[(3-bromophenyl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(3-bromophenyl)methyl]-4-(4-nitrophenyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-[(3-bromophenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves a multi-step process. One common method includes the reaction of 3-bromobenzyl chloride with 4-nitrophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(3-bromophenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-[(3-bromophenyl)methyl]-4-(4-nitrophenyl)piperazine has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and antiproliferative agent.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It has been used in studies to understand the interaction of piperazine derivatives with biological targets, providing insights into their mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[(3-bromophenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or cellular structures .
Comparison with Similar Compounds
1-[(3-bromophenyl)methyl]-4-(4-nitrophenyl)piperazine can be compared with other piperazine derivatives such as:
1-(4-bromophenyl)piperazine: This compound has similar structural features but lacks the nitro group, which may affect its biological activity.
4-(4-nitrophenyl)piperazine: This compound lacks the bromophenylmethyl group, which may influence its chemical reactivity and applications.
The unique combination of the bromophenylmethyl and nitrophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c18-15-3-1-2-14(12-15)13-19-8-10-20(11-9-19)16-4-6-17(7-5-16)21(22)23/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUAXWRBTSKGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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